molecular formula C17H23NO4 B1383190 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate CAS No. 1417546-03-2

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate

Cat. No. B1383190
M. Wt: 305.4 g/mol
InChI Key: TWCZILLIFSAHJL-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a tert-butyl group, a methyl group, and a phenyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.27 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds . The exact mass is 229.13140809 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • As a Chiral Auxiliary : (R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a chiral building block in peptide synthesis, showcasing its importance in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

  • Intermediate for Nociceptin Antagonists : An efficient synthesis method was developed for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate valuable in synthesizing nociceptin antagonists (Jona et al., 2009).

  • Large-Scale Synthesis from L-Aspartic Acid : A large-scale synthesis method was developed for (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, indicating its industrial significance and practical applicability (Yoshida et al., 1996).

Pharmaceutical and Biochemical Research

  • Biotin Intermediate Synthesis : An important intermediate of Biotin, which is essential in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids, was synthesized using a related compound (Qin et al., 2014).

  • Protein Research : O-tert-Butyltyrosine, a related derivative, was incorporated into proteins for NMR studies. It illustrates the compound's applicability in high-molecular-weight protein research and the measurement of ligand binding affinities (Chen et al., 2015).

  • Synthesis of Protein Tyrosine Kinase Inhibitor Intermediate : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, was synthesized as an intermediate for the novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).

Material Science and Corrosion Inhibition

  • Anticorrosive Behavior : A study focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZILLIFSAHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate

CAS RN

1417546-03-2
Record name 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
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